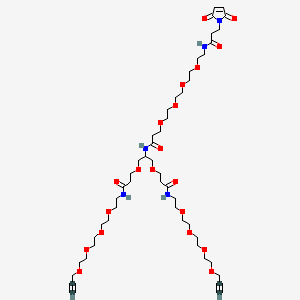
Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kartocid is a chemical compound known for its unique properties and applications in various fields. It is often used in scientific research and industrial processes due to its reactivity and versatility. The compound’s structure and functional groups make it a valuable substance for a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kartocid typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of hexahydro-2H-azepin-2-one with copper dichloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, Kartocid is produced on a larger scale using optimized processes to maximize yield and purity. The industrial production methods often involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Kartocid undergoes several types of chemical reactions, including:
Oxidation: Kartocid can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Kartocid can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving Kartocid often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Kartocid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Kartocid is employed in biochemical assays and as a probe for studying biological processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: Kartocid is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Kartocid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which Kartocid is used.
Comparaison Avec Des Composés Similaires
Kartocid can be compared with other similar compounds to highlight its uniqueness:
Hexahydro-2H-azepin-2-one: A precursor used in the synthesis of Kartocid.
Copper dichloride: Another compound involved in the preparation of Kartocid.
Kartocid’s unique properties and reactivity make it a valuable compound in various fields, distinguishing it from other similar substances.
Propriétés
Formule moléculaire |
C18H33Cl2CuN3O3 |
|---|---|
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
azepan-2-one;dichlorocopper |
InChI |
InChI=1S/3C6H11NO.2ClH.Cu/c3*8-6-4-2-1-3-5-7-6;;;/h3*1-5H2,(H,7,8);2*1H;/q;;;;;+2/p-2 |
Clé InChI |
IPLDUAFIYUHUET-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.Cl[Cu]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)




![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)


![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)


![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
